molecular formula C9H14ClN3O B1395176 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine CAS No. 1219976-32-5

6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine

Cat. No.: B1395176
CAS No.: 1219976-32-5
M. Wt: 215.68 g/mol
InChI Key: VHWHDUKNLBTFRL-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine is a chemical compound with the molecular formula C9H14ClN3O and a molecular weight of 215.68 g/mol . This compound is characterized by the presence of a chloro group at the 6th position, an ethoxypropyl group at the nitrogen atom, and a pyrimidine ring. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine typically involves the reaction of 6-chloropyrimidine with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine involves its interaction with specific molecular targets within cells. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and ethoxypropyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-(3-ethoxypropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c1-2-14-5-3-4-11-9-6-8(10)12-7-13-9/h6-7H,2-5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWHDUKNLBTFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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